UDP--D-N-Acetylglucosamine Disodium Salt

Description

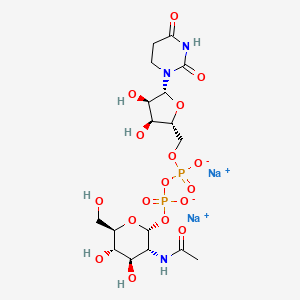

UDP-α-D-N-Acetylglucosamine Disodium Salt (CAS 91183-98-1) is a nucleotide-activated sugar derivative critical in glycosylation processes. Its molecular formula is C₁₇H₂₅N₃O₁₇P₂·2Na, with a molecular weight of 651.32 g/mol . It serves as a high-energy donor substrate for O-GlcNAc transferase (OGT), an enzyme responsible for post-translational protein modification via O-linked β-N-acetylglucosamine (O-GlcNAc) addition . The compound is hygroscopic and unstable in solution, necessitating storage at -20°C under inert conditions .

Properties

Molecular Formula |

C17H27N3Na2O17P2 |

|---|---|

Molecular Weight |

653.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

CMCOZDJPCJOQHI-YZVFIFBQSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar UDP-Sugars

Structural and Functional Comparisons

The table below highlights key structural and functional differences between UDP-α-D-N-Acetylglucosamine Disodium Salt and related UDP-sugars:

Key Observations:

- Structural Similarities : All compounds share a uridine diphosphate (UDP) backbone but differ in the sugar moiety (GlcNAc, GalNAc, glucose, galactose).

- Functional Divergence :

Stability and Handling

Analytical Methods

Research Implications and Challenges

- Interchangeability Risks : While UDP-GlcNAc and UDP-GalNAc share structural homology, their enzymes (OGT vs. GalNAc-transferases) exhibit strict substrate specificity .

- Contradictions in CAS Numbers : and list conflicting CAS numbers for UDP-GlcNAc (91183-98-1 vs. 7277-98-7), highlighting the need for supplier verification .

Q & A

Q. What is the primary biochemical role of UDP-α-D-N-Acetylglucosamine Disodium Salt in glycosylation studies?

UDP-α-D-N-Acetylglucosamine Disodium Salt (UDP-GlcNAc) serves as a critical donor substrate for O-GlcNAc transferase (OGT), facilitating the transfer of N-acetylglucosamine residues to proteins. This modification regulates post-translational protein functions, including signaling pathways and epigenetic regulation . Methodologically, researchers use it in enzyme activity assays by monitoring the incorporation of radiolabeled or fluorescent GlcNAc into target proteins via autoradiography or fluorescence detection .

Q. How should researchers handle and store UDP-GlcNAc Disodium Salt to ensure stability?

The disodium salt form enhances solubility and stability in aqueous solutions due to ionization of phosphate groups at physiological pH . Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For working solutions, prepare fresh in deionized water (pH 7.0–7.4) and avoid repeated freeze-thaw cycles. Stability is confirmed by HPLC purity checks (>95% area) and spectrophotometric quantification (A260, ε=9.9 l·mmol⁻¹·cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to study UDP-GlcNAc’s role in glycan biosynthesis under varying metabolic conditions?

Experimental design involves modulating cellular hexosamine biosynthetic pathway (HBP) activity using glucose deprivation or glutamine supplementation. UDP-GlcNAc levels are quantified via LC-MS/MS or enzymatic assays coupled with NADH fluorescence . For functional studies, competitive inhibition with UDP analogs (e.g., UDP-galactose) or CRISPR-edited OGT knockout cells can validate specificity . Data contradictions (e.g., in vitro vs. in vivo glycosylation rates) may arise from compartmentalized enzyme localization or substrate availability, necessitating kinetic profiling (Km, Vmax) .

Q. What analytical methods resolve structural heterogeneity or impurities in UDP-GlcNAc batches?

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) identifies sodium adducts ([M+2Na-H]⁺) and detects hydrolyzed byproducts (e.g., UMP or GlcNAc-1-P) . HPLC with ion-pair chromatography (C18 column, 0.1% trifluoroacetic acid) separates UDP-GlcNAc from contaminants, with purity validated by ≥99% peak area . For NMR, ¹H and ³¹P spectra confirm anomeric configuration (α-D conformation) and phosphate integrity .

Q. How do researchers address discrepancies in enzyme kinetics when UDP-GlcNAc is used across different glycosyltransferases?

Contradictions in kinetic data (e.g., variable Km values) may stem from enzyme isoforms or assay conditions. Standardize buffer systems (e.g., Tris-HCl pH 7.5, 5 mM Mn²⁺) and pre-incubate enzymes with UDP-GlcNAc to rule out metal ion interference . Use isothermal titration calorimetry (ITC) to measure binding affinities and entropy-driven vs. enthalpy-driven mechanisms . Cross-validate results with UDP-GlcNAc analogs (e.g., UDP-GalNAc) to assess substrate specificity .

Methodological Considerations

Q. What strategies optimize UDP-GlcNAc solubility for high-concentration assays?

The disodium salt’s solubility (>100 mg/mL in water) is pH-dependent. For concentrations >50 mM, adjust pH to 7.0–8.0 using sodium bicarbonate. For organic solvent compatibility (e.g., DMSO for cell-permeable analogs), ensure <5% solvent to avoid denaturing glycosyltransferases .

Q. How is UDP-GlcNAc utilized in structural studies of glycosylation enzymes?

Crystallize glycosyltransferases with UDP-GlcNAc using hanging-drop vapor diffusion. Soak crystals in 10 mM UDP-GlcNAc and 5 mM MnCl₂ for 24–48 hours. Diffraction data (e.g., X-ray at 1.8 Å resolution) reveal active-site interactions, such as hydrogen bonding between GlcNAc’s acetamido group and conserved aspartate residues .

Safety and Compliance

- Hazard Handling : Avoid inhalation or contact with eyes/skin. Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate before ethanol disposal .

- Ecotoxicology : Classified as hazardous to aquatic life (EC50 <10 mg/L). Dispose via certified waste management to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.